molecular formula C18H19ClN4O2S B2838114 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1172362-06-9

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No. B2838114
CAS RN: 1172362-06-9
M. Wt: 390.89
InChI Key: UJICINARLICULK-UHFFFAOYSA-N
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Description

The compound belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . For instance, the 1H NMR spectrum typically shows signals for aromatic protons, CH of thiazole, and –CONH . The 13C NMR spectrum displays signals for the carbon atoms of the aromatic nucleus and the thiazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been reported, thiazole derivatives are known to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, which are part of the compound’s structure, have been found to exhibit antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.

Antiviral Activity

Thiazoles have also been associated with antiviral activity . This indicates that the compound could be explored for potential use in antiviral drug development.

Anti-inflammatory Properties

Research has shown that certain thiazole derivatives have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Thiazoles have been found to exhibit anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Neuroprotective Activity

Thiazoles have been associated with neuroprotective activity . This indicates that the compound could be explored for potential use in the treatment of neurodegenerative diseases.

Anticonvulsant Activity

Thiazoles have been found to exhibit anticonvulsant activity . This suggests that the compound could potentially be used in the treatment of seizure disorders.

Antifungal Activity

Thiazoles have also been associated with antifungal activity . This indicates that the compound could be explored for potential use in antifungal drug development.

Antihypertensive Activity

Research has shown that certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which share a similar structure to the compound, have antihypertensive activity . This suggests that the compound could potentially be used in the treatment of hypertension.

Future Directions

While specific future directions for this compound are not reported, the diverse biological activities of thiazole derivatives suggest that they may have potential for further development as therapeutic agents .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-11-5-6-13(19)16-15(11)20-18(26-16)23(10-12-4-3-9-25-12)17(24)14-7-8-22(2)21-14/h5-8,12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJICINARLICULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

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